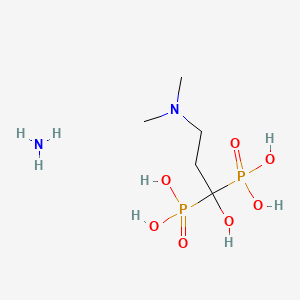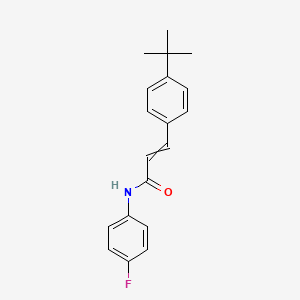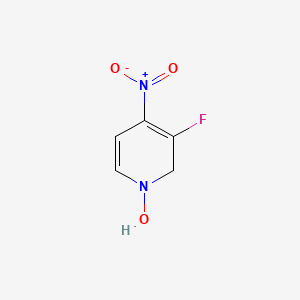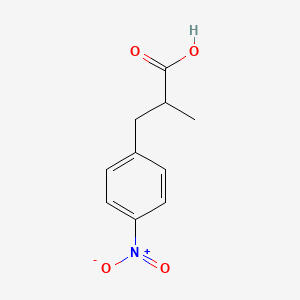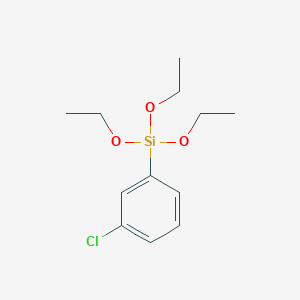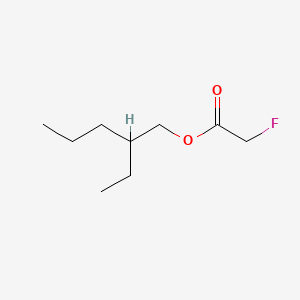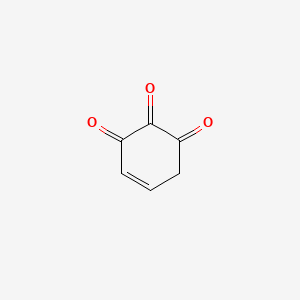
Cyclohex-4-ene-1,2,3-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohex-4-ene-1,2,3-trione is an organic compound with the molecular formula C₆H₄O₃. It is a triketone, meaning it contains three ketone groups. This compound is of interest due to its unique structure and reactivity, making it a valuable subject in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyclohex-4-ene-1,2,3-trione can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene reacts with a dienophile to form a cyclohexene ring. For instance, combining 1,3-butadiene with maleic anhydride under specific conditions can yield cyclohexene derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Diels-Alder reactions. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and the use of solvents like xylene .
Analyse Chemischer Reaktionen
Types of Reactions: Cyclohex-4-ene-1,2,3-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the triketone into other functional groups.
Substitution: The ketone groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) can be employed.
Substitution: Conditions vary depending on the desired product but often involve acidic or basic catalysts.
Major Products: The major products formed from these reactions include various cyclohexene derivatives, which can be further functionalized for different applications .
Wissenschaftliche Forschungsanwendungen
Cyclohex-4-ene-1,2,3-trione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: this compound is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism by which cyclohex-4-ene-1,2,3-trione exerts its effects involves its ability to participate in various chemical reactions due to its triketone structure. The compound can act as an electrophile in nucleophilic addition reactions, making it a versatile intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Cyclohexene: A hydrocarbon with a similar ring structure but lacking the ketone groups.
Cyclohexane: A fully saturated hydrocarbon with no double bonds or ketone groups.
Cyclohex-2-ene-1,4-dione: Another cyclic compound with two ketone groups positioned differently on the ring.
Uniqueness: Cyclohex-4-ene-1,2,3-trione is unique due to its three ketone groups, which impart distinct reactivity and make it a valuable intermediate in various chemical reactions. Its ability to undergo multiple types of reactions, including oxidation, reduction, and substitution, sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
6151-21-9 |
|---|---|
Molekularformel |
C6H4O3 |
Molekulargewicht |
124.09 g/mol |
IUPAC-Name |
cyclohex-4-ene-1,2,3-trione |
InChI |
InChI=1S/C6H4O3/c7-4-2-1-3-5(8)6(4)9/h1-2H,3H2 |
InChI-Schlüssel |
LTVBKIYITIZJSV-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CC(=O)C(=O)C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


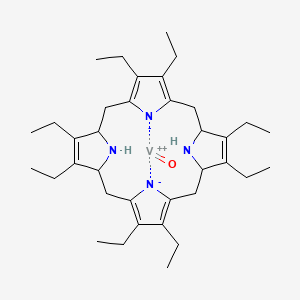
![4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyl-tetrahydrofuran-2-yl]-5-fluoro-pyrimidin-2-one](/img/structure/B13414251.png)
![Diethyl 1-methyl-3-hydroxy-5-[3-pyridyl]pyrrole-2,4-dicarboxylate](/img/structure/B13414253.png)

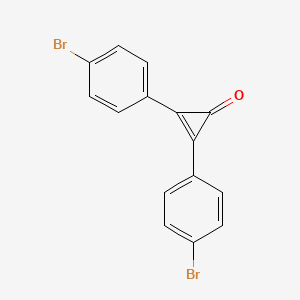
![3-(17-Ethenyl-12-ethyl-13,18,22,27-tetramethyl-3,5-dioxo-4-oxa-8,24,25,26-tetrazahexacyclo[19.2.1.16,9.111,14.116,19.02,7]heptacosan-23-yl)propanoic acid](/img/structure/B13414272.png)
